Specific Scientific Field: Organic Chemistry
Summary of the Application: 2,3-Difluorobenzyl alcohol is used in the production of 1-bromomethyl-2,3-difluoro-benzene . This compound could be used as a building block in the synthesis of various organic compounds.
Methods of Application or Experimental Procedures: The production of 1-bromomethyl-2,3-difluoro-benzene from 2,3-Difluorobenzyl alcohol involves the use of phosphorus tribromide (PBr3) as a reagent and toluene as a solvent . The reaction is carried out at a temperature of 100°C for 1 hour .
Results or Outcomes: The result of this reaction is the formation of 1-bromomethyl-2,3-difluoro-benzene . .
2,3-Difluorobenzyl alcohol is an organic compound with the molecular formula CHFO and a molecular weight of 144.12 g/mol. It features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group (-CHOH) at the 1 position. This compound is characterized by its polar nature due to the presence of the hydroxyl group, which enhances its solubility in polar solvents and contributes to its reactivity in various
The biological activity of 2,3-difluorobenzyl alcohol is linked to its structural similarity to naturally occurring compounds. It has been studied for its potential interactions with enzymes, particularly alcohol dehydrogenase, which plays a crucial role in metabolizing alcohols in biological systems. This interaction suggests that it may influence metabolic pathways, although specific biological effects require further investigation .
The synthesis of 2,3-difluorobenzyl alcohol typically involves:
2,3-Difluorobenzyl alcohol finds applications across various fields:
Several compounds share structural similarities with 2,3-difluorobenzyl alcohol. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Fluorobenzyl Alcohol | One fluorine atom at position 2 | Less sterically hindered than difluorinated analogs |
3-Fluorobenzyl Alcohol | One fluorine atom at position 3 | Similar reactivity but different electronic effects |
4-Fluorobenzyl Alcohol | One fluorine atom at position 4 | Potentially less reactive due to para substitution |
2,5-Difluorobenzyl Alcohol | Two fluorine atoms at positions 2 and 5 | Different spatial arrangement affects reactivity |
2,4-Difluorobenzyl Alcohol | Two fluorine atoms at positions 2 and 4 | Different electronic properties compared to others |
The unique combination of two fluorine atoms at adjacent positions along with a hydroxymethyl group distinguishes 2,3-difluorobenzyl alcohol from its analogs. This specific arrangement influences both its chemical reactivity and biological interactions, making it particularly valuable for specialized applications in research and industry .
The molecule consists of a benzene ring with two fluorine atoms at adjacent positions (ortho and meta relative to the hydroxymethyl group). The IUPAC name, (2,3-difluorophenyl)methanol, reflects this substitution pattern. The hydroxymethyl group (-CH₂OH) is attached to the benzene ring at the position ortho to both fluorine atoms, creating a sterically hindered environment that influences reactivity.
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₆F₂O | |
Molecular weight | 144.12 g/mol | |
SMILES | C(O)C1=C(F)C(F)=CC=C1 | |
Boiling point | 197°C (1013 hPa) | |
Density | 1.28–1.30 g/cm³ (20°C) |
Common synonyms include 2,3-difluorobenzenemethanol, Benzenemethanol, 2,3-difluoro-, and MFCD00010312 (MDL number). Its CAS Registry Number, 75853-18-8, is universally recognized in chemical databases.
The synthesis of 2,3-difluorobenzyl alcohol emerged alongside advancements in fluorination techniques during the late 20th century. Early methods involved halogenation of toluene derivatives followed by functional group transformations. For example, US6452056B1 (1999) describes processes to synthesize fluorobenzyl alcohols via nitrile reduction or formyl group introduction. A 2009 Chinese patent (CN101486638A) details a route starting from 2,3-difluorotoluene, involving photohalogenation and hydrolysis.
The compound’s commercial availability grew in the 2000s, driven by demand for fluorinated intermediates in drug discovery. Market analyses note its rising prominence in pharmaceutical applications, particularly after 2010.
The fluorine atoms inductively withdraw electron density from the benzene ring, activating it toward electrophilic substitution while directing incoming substituents to specific positions. This dual effect is critical in designing regioselective reactions. For instance, the ortho/para-directing nature of fluorine enhances the predictability of subsequent functionalizations.
Pharmaceutical Intermediates:
Agrochemicals:
Methodology Development:
Fluorine’s small atomic radius and high electronegativity minimize steric hindrance while polarizing adjacent bonds. For example, the C-F bond (∼1.35 Å) is shorter than C-H (∼1.09 Å), allowing tighter molecular packing in solid-state applications. This property is exploited in liquid crystal and polymer synthesis.
The synthesis of 2,3-difluorobenzyl alcohol relies primarily on the reduction of 2,3-difluorobenzaldehyde through well-established chemical reduction methods [1] [3] [4]. Traditional synthetic routes have been developed to provide reliable access to this fluorinated benzyl alcohol, which serves as an important intermediate in pharmaceutical and chemical synthesis applications [7].
The most widely employed traditional method involves the reduction of 2,3-difluorobenzaldehyde using sodium borohydride in methanol at low temperatures [4]. This reduction proceeds through a two-step mechanism consisting of nucleophilic addition followed by protonation [33] [34]. Sodium borohydride provides a convenient source of hydride ion for the selective reduction of the aldehyde functional group [33].
The reaction is typically carried out by slowly adding sodium borohydride in three equal portions over 25 minutes to a solution of 2,3-difluorobenzaldehyde in methanol at 0°C [4]. Due to the exothermic nature of the reaction, the temperature can rise to approximately 50°C during the addition process [4]. The reaction mixture is stirred for one hour, and the solvent is subsequently evaporated under reduced pressure [4]. Following workup with ethyl acetate and saturated ammonium chloride solution, the organic layer is separated and washed successively with water and brine [4]. The product is dried over anhydrous sodium sulfate and concentrated in vacuum to afford 2,3-difluorobenzyl alcohol as a colorless liquid [4].
This method typically achieves yields ranging from 85 to 95 percent with high selectivity for the desired alcohol product [4]. The reaction conditions are mild and the procedure is operationally straightforward, making it suitable for laboratory-scale synthesis [4].
Lithium aluminum hydride represents a more powerful reducing agent for the conversion of 2,3-difluorobenzaldehyde to the corresponding benzyl alcohol [21] [23]. This reagent is particularly effective due to the lower electronegativity of aluminum compared to boron, which results in weaker aluminum-hydrogen bonds and more reactive hydride species [39].
The reduction using lithium aluminum hydride is typically performed in anhydrous tetrahydrofuran or diethyl ether under strictly anhydrous conditions [21]. The reaction proceeds through nucleophilic attack of the hydride ion on the electrophilic carbon center of the carbonyl group, followed by protonation with water or dilute acid [21] [23]. This method generally provides yields of 90 to 98 percent with very high selectivity .
The enhanced reactivity of lithium aluminum hydride compared to sodium borohydride stems from three primary factors: the difference in electronegativity between aluminum and boron, the higher reactivity of the reducing agent toward carbonyl compounds, and the influence of the lithium counterion [39]. However, the requirement for strictly anhydrous conditions and the generation of more waste products limit its scalability compared to sodium borohydride methods [39].
An alternative traditional approach involves the controlled reduction of carboxylic acid derivatives or the reversal of oxidation reactions [36]. Pyridinium chlorochromate can be employed to establish synthetic routes through oxidation-reduction sequences, though this approach is less commonly used for direct synthesis of 2,3-difluorobenzyl alcohol [36].
Modern synthetic chemistry has increasingly focused on developing more sustainable and environmentally friendly methods for producing 2,3-difluorobenzyl alcohol [25] [26]. These approaches emphasize the use of catalytic systems, renewable solvents, and reduced waste generation.
Catalytic hydrogenation represents one of the most scalable and environmentally favorable approaches for the synthesis of 2,3-difluorobenzyl alcohol [27]. This method involves the reduction of 2,3-difluorobenzaldehyde using hydrogen gas in the presence of heterogeneous catalysts such as palladium on carbon or copper-chromium catalysts [27].
The reaction is typically conducted at temperatures ranging from 150 to 250°C under hydrogen pressure [27]. Copper-chromium catalysts have proven particularly effective for this transformation, providing high yields and selectivity while operating under relatively mild conditions [27]. The process can be performed in the gas phase or in suitable solvents, with careful control of temperature and pressure parameters [27].
Industrial implementations of catalytic hydrogenation often employ continuous flow reactors to enhance efficiency and safety [27]. The catalyst can be recovered and recycled, contributing to the overall sustainability of the process [27]. Yields typically range from 80 to 90 percent, with excellent selectivity for the desired alcohol product [27].
Microwave-assisted synthesis has emerged as a valuable green chemistry approach for the rapid and efficient preparation of benzyl alcohols [26]. This methodology enables significant reductions in reaction times while maintaining high yields and selectivity [26].
The application of microwave irradiation to the reduction of 2,3-difluorobenzaldehyde can dramatically accelerate the reaction kinetics compared to conventional heating methods [26]. Microwave-assisted synthesis typically achieves yields of 85 to 92 percent with reduced energy consumption and shorter reaction times [26]. The method is particularly attractive for research applications where rapid access to the product is required [26].
Green chemistry approaches emphasizing aqueous reaction media have been developed to minimize the environmental impact of 2,3-difluorobenzyl alcohol synthesis [25]. These methods utilize water-miscible solvents and mild reaction conditions to achieve sustainable transformations [25].
One promising approach involves the use of propylene carbonate as a green and recyclable solvent for alcohol synthesis reactions [25]. This solvent offers advantages including low toxicity, recyclability, and compatibility with various catalytic systems [25]. The catalyst and solvent can be recovered and reused, significantly reducing waste generation [25].
Iron-based catalysts have shown particular promise in green chemistry applications for benzyl alcohol synthesis [25]. These catalysts are abundant, low-cost, and environmentally benign compared to precious metal alternatives [25]. The reactions can be performed under mild conditions with water as the only byproduct, achieving high atom economy [25].
Enzymatic reduction represents the most environmentally sustainable approach for 2,3-difluorobenzyl alcohol synthesis [37]. Whole-cell biocatalysts, particularly Escherichia coli strains, have demonstrated the ability to selectively reduce aldehydes to the corresponding alcohols [37].
The enzymatic reduction of 2,3-difluorobenzaldehyde can be performed using Escherichia coli JM109 whole cell biocatalyst under ambient conditions [37]. This approach offers exceptional chemoselectivity, with the enzyme specifically targeting the aldehyde functional group while leaving other potentially reactive groups unaffected [37]. Yields typically range from 60 to 80 percent, though the reaction rates are generally slower than chemical methods [37].
The enzymatic approach is particularly attractive due to its mild reaction conditions, high selectivity, and minimal environmental impact [37]. However, scalability remains limited due to the biological nature of the catalyst and the requirement for specialized fermentation infrastructure [37].
The commercial production of 2,3-difluorobenzyl alcohol faces numerous technical, economic, and regulatory challenges that significantly impact the feasibility and cost-effectiveness of large-scale manufacturing operations [28] [29] [31].
The cost structure for 2,3-difluorobenzyl alcohol production is dominated by raw material expenses, which typically account for 35 to 45 percent of total production costs [28] [29]. The high cost of fluorinated precursors, particularly 2,3-difluorobenzaldehyde, represents a significant economic barrier to large-scale production [28].
Fluorinated organic compounds generally command premium pricing due to the specialized nature of fluorine chemistry and the limited number of suppliers capable of producing high-quality fluorinated intermediates [28] [29]. The synthesis of fluorinated precursors often requires expensive fluorinating agents such as hydrogen fluoride or specialized fluorine-containing reagents [28] [29].
Energy consumption represents another significant cost component, accounting for 15 to 20 percent of total production costs [28]. The requirement for precise temperature and pressure control, particularly in catalytic hydrogenation processes, contributes to elevated energy demands [28]. High-temperature reactions necessary for some synthetic routes further increase energy consumption and associated costs [28].
Industrial production of 2,3-difluorobenzyl alcohol requires specialized equipment designed to handle fluorinated compounds safely and effectively [28] [31]. Equipment amortization costs typically represent 20 to 25 percent of total production expenses, reflecting the need for corrosion-resistant materials and specialized reactor designs [28].
Fluorinated compounds can be highly corrosive, necessitating the use of specialized materials such as Hastelloy, Inconel, or fluoropolymer-lined equipment [28]. Standard stainless steel equipment may be inadequate for long-term operation with fluorinated materials, requiring significant capital investment in specialized infrastructure [28].
Temperature and pressure control systems must be particularly robust due to the exothermic nature of many reduction reactions and the potential for thermal decomposition of fluorinated compounds [31]. Advanced process monitoring systems are essential to maintain optimal reaction conditions and ensure product quality [31].
The transition from laboratory-scale synthesis to industrial production presents several technical challenges specific to 2,3-difluorobenzyl alcohol manufacturing [30] [31]. Heat transfer limitations during scale-up can be particularly problematic due to the exothermic nature of reduction reactions [30].
Maintaining uniform temperature distribution in large-scale reactors requires careful engineering design and potentially the use of specialized heat exchange systems [30]. The risk of thermal runaway reactions increases with scale, necessitating robust safety systems and emergency shutdown procedures [30].
Process control becomes more complex at industrial scale, requiring sophisticated monitoring and control systems to maintain product quality and yield [30] [31]. The sensitivity of fluorinated compounds to trace impurities means that rigorous quality control measures must be implemented throughout the production process [30].
The market for 2,3-difluorobenzyl alcohol is characterized by relatively low volume and high value, which impacts the economic justification for large-scale production facilities [17]. The specialized nature of the compound limits the number of potential customers, creating challenges in achieving sufficient economies of scale [17].
Supply chain considerations include the limited number of suppliers for fluorinated precursors and the potential for supply disruptions due to regulatory changes or environmental incidents [17] [29]. The geographic concentration of fluorochemical production in certain regions creates additional supply chain vulnerabilities [17].
The development of alternative synthetic routes and green chemistry approaches represents both an opportunity and a challenge for industrial producers [17]. While these methods may offer improved environmental profiles, they may also require significant investment in new process development and validation [17].
Synthesis Method | Starting Material | Reaction Conditions | Yield (%) | Selectivity | Scalability | Environmental Impact |
---|---|---|---|---|---|---|
Sodium Borohydride Reduction | 2,3-Difluorobenzaldehyde | Methanol/Water, 0°C, Sodium Borohydride | 85-95 | High | Good | Moderate |
Lithium Aluminum Hydride Reduction | 2,3-Difluorobenzaldehyde | Tetrahydrofuran/Ether, Anhydrous, Lithium Aluminum Hydride | 90-98 | Very High | Moderate | High (waste generation) |
Catalytic Hydrogenation | 2,3-Difluorobenzaldehyde | Hydrogen, Palladium on Carbon or Copper-Chromium catalyst, 150-250°C | 80-90 | High | Excellent | Low |
Microwave-Assisted Synthesis | 2,3-Difluorobenzaldehyde | Microwave irradiation, Short reaction time | 85-92 | High | Limited | Low |
Green Chemistry Approaches | 2,3-Difluorobenzaldehyde | Aqueous medium, Mild conditions | 70-85 | Moderate | Good | Very Low |
Enzymatic Reduction | 2,3-Difluorobenzaldehyde | Escherichia coli biocatalyst, Ambient conditions | 60-80 | Very High | Limited | Very Low |
Challenge Category | Specific Issues | Impact Level | Mitigation Strategies |
---|---|---|---|
Raw Material Costs | High cost of fluorinated precursors | High | Process optimization, Alternative routes |
Equipment Requirements | Specialized reactors for fluorinated compounds | High | Investment in specialized equipment |
Safety Considerations | Handling of hydrogen fluoride and corrosive materials | Very High | Enhanced safety protocols, Training |
Process Control | Temperature and pressure control | Moderate | Advanced process monitoring systems |
Waste Management | Fluorinated waste disposal | High | Improved waste treatment methods |
Regulatory Compliance | Environmental regulations for fluorochemicals | High | Proactive regulatory engagement |
Scale-up Difficulties | Heat transfer limitations | Moderate | Pilot plant studies, Modeling |
Product Purification | Separation of isomeric products | Moderate | Advanced separation techniques |
Cost Component | Percentage of Total Cost (%) | Cost Drivers |
---|---|---|
Raw Materials | 35-45 | Fluorinated precursor pricing |
Energy Consumption | 15-20 | High temperature/pressure requirements |
Equipment Amortization | 20-25 | Specialized corrosion-resistant equipment |
Labor Costs | 8-12 | Skilled technician requirements |
Waste Treatment | 5-8 | Specialized fluorinated waste disposal |
Quality Control | 3-5 | Rigorous purity testing requirements |
Regulatory Compliance | 2-4 | Environmental monitoring costs |
Storage and Handling | 3-6 | Specialized storage containers |
Irritant